molecular formula C20H20N2S4 B382226 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane CAS No. 144705-29-3

1,6-Bis(benzo[d]thiazol-2-ylthio)hexane

Cat. No. B382226
CAS RN: 144705-29-3
M. Wt: 416.7g/mol
InChI Key: SDEXBTDEBKXTRB-UHFFFAOYSA-N
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Description

“1,6-Bis(benzo[d]thiazol-2-ylthio)hexane” is a compound that contains a thiazole ring, which is an organic five-aromatic ring compound with a general formula of C3H3NS . Thiazoles are used to obtain free carbene particles and complexed with transition metals . They have potent biological applications and show similar chemical and physical properties to pyridine and pyrimidine .


Synthesis Analysis

The synthesis of thiazole derivatives involves several artificial paths and varied physico-chemical factors . For instance, Bis-thiazoles were prepared by the reaction of 3-hexylthiophene with lithium 2,2,6,6-tetramethylpiperidide to give 4-hexylthiophene-2-carbaldehyde, which was then reacted with dithiooxamide to give the desired product .


Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals . Their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .

Scientific Research Applications

Medicinal Chemistry

1,6-Bis(benzo[d]thiazol-2-ylthio)hexane: is a compound that falls under the category of thiazoles, which are known for their diverse biological activities. In medicinal chemistry, this compound can be explored for its potential in drug design and development due to the thiazole ring’s ability to act as a core structure for various pharmacologically active molecules. Thiazoles have been utilized in creating compounds with antioxidant, analgesic, anti-inflammatory, and antimicrobial properties . Specifically, derivatives of thiazoles have shown promise in antitumor and cytotoxic activities, which could be an area of interest for further research using 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane as a parent molecule .

Agriculture

In the agricultural sector, thiazole derivatives have been used as precursors for the synthesis of fungicides and biocides. The antimicrobial properties of thiazoles could be harnessed to develop new formulations that help protect crops from bacterial and fungal infections. Research into the antimicrobial and antitubercular activities of thiazole compounds suggests potential applications in creating more effective and safer agrochemicals .

Materials Science

The structural properties of thiazoles make them suitable for applications in materials science. 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane could be investigated for its utility in the synthesis of novel materials with specific electronic or photonic properties. For instance, benzothiazole derivatives have been studied for their anti-tubercular compounds, which could translate into materials with inherent antimicrobial properties .

Environmental Science

Thiazole compounds have been evaluated for their role in environmental science, particularly in the degradation of environmental pollutants. The potential of 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane to form complexes with metals could be explored for applications in environmental remediation, such as the removal of heavy metals from contaminated water sources .

Analytical Chemistry

In analytical chemistry, thiazole derivatives are often used as reagents or indicators due to their chemical reactivity and colorimetric properties. 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane could be a candidate for developing new analytical methods or enhancing existing ones, especially in the detection of metal ions or organic compounds .

Biochemistry

The biochemical applications of thiazoles are vast, given their presence in key biological molecules like Vitamin B1 (thiamine). Research into 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane could uncover its role in enzymatic reactions or as a cofactor in metabolic pathways. Its potential in modulating biochemical processes could lead to insights into disease mechanisms or the development of new biochemical assays .

Pharmacology

Pharmacologically, thiazoles have been incorporated into various drugs due to their therapeutic properties. The exploration of 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane in pharmacology could focus on its potential as a lead compound for the development of new medications. Its structural features could be advantageous in crossing biological barriers, enhancing drug delivery, or reducing side effects .

Industrial Applications

Lastly, the industrial applications of 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane could be vast, ranging from its use in the synthesis of dyes and pigments to its role as a chemical intermediate in various industrial processes. The compound’s properties could be leveraged to improve the efficiency of chemical reactions or to create products with enhanced performance characteristics .

Future Directions

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . They have been prepared for expenditure in cancer therapy . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety . This suggests that thiazoles, including “1,6-Bis(benzo[d]thiazol-2-ylthio)hexane”, may have potential future applications in medicinal chemistry.

properties

IUPAC Name

2-[6-(1,3-benzothiazol-2-ylsulfanyl)hexylsulfanyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2S4/c1(7-13-23-19-21-15-9-3-5-11-17(15)25-19)2-8-14-24-20-22-16-10-4-6-12-18(16)26-20/h3-6,9-12H,1-2,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEXBTDEBKXTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCCCCCSC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Bis(benzo[d]thiazol-2-ylthio)hexane

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